4-Bromo-3,5,6-trifluorophthalonitrile
Description
4-Bromo-3,5,6-trifluorophthalonitrile is a halogenated aromatic nitrile compound featuring a bromine atom at the 4-position and fluorine atoms at the 3, 5, and 6 positions of the benzene ring. This structure combines electron-withdrawing groups (fluorine and nitrile) with a bromine substituent, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of fluorinated polymers or dyes.
Properties
Molecular Formula |
C8BrF3N2 |
|---|---|
Molecular Weight |
261.00 g/mol |
IUPAC Name |
4-bromo-3,5,6-trifluorobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C8BrF3N2/c9-5-6(10)3(1-13)4(2-14)7(11)8(5)12 |
InChI Key |
QVAMBVIPYOKYFD-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1F)F)Br)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,5,6-trifluorophthalonitrile typically involves the bromination and fluorination of phthalonitrile derivatives. One common method includes the following steps:
Bromination: Phthalonitrile is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,5,6-trifluorophthalonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alkoxides.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atoms influence the reactivity of the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or primary amines are used under basic conditions.
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted phthalonitriles with various functional groups replacing the bromine atom.
Electrophilic Substitution: Products include nitrated or sulfonated derivatives of this compound.
Scientific Research Applications
4-Bromo-3,5,6-trifluorophthalonitrile has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects
Mechanism of Action
The mechanism of action of 4-Bromo-3,5,6-trifluorophthalonitrile involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms and the bromine atom makes the compound highly reactive in substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
The following analysis compares 4-bromo-3,5,6-trifluorophthalonitrile with structurally related bromo-fluoroaromatic compounds, focusing on substituent effects, physical properties, and reactivity.
Structural Analogues and Substituent Effects
| Compound Name | Substituents | Functional Groups | Key Differences |
|---|---|---|---|
| This compound | Br (4), F (3,5,6) | Nitrile | High fluorine density, compact structure |
| 4-Bromo-3,5-difluorophenyl carboxamide | Br (4), F (3,5) | Carboxamide | Fewer fluorines, amide group |
| 6-(3-Bromo-5-fluoro-phenoxy)hexanenitrile | Br (3), F (5) | Ether, nitrile | Extended aliphatic chain, fewer fluorines |
| B-(4-Bromo-2,3,5,6-tetrafluorophenyl)boronic acid | Br (4), F (2,3,5,6) | Boronic acid | Additional fluorine, boronic acid group |
Key Observations :
- Fluorine Density : The trifluorophthalonitrile has three fluorine atoms, enhancing electron-withdrawing effects compared to difluoro derivatives (e.g., 4-bromo-3,5-difluorophenyl carboxamide in ). This increases its reactivity in electrophilic substitutions or as a directing group.
- Functional Groups : The nitrile group distinguishes it from boronic acids (used in Suzuki couplings ) or carboxamides (common in pharmaceutical intermediates ).
Physical and Chromatographic Properties
Analysis :
- The trifluorophthalonitrile’s molecular weight (~295) is higher than the difluoro derivative (294) due to the additional fluorine.
- HPLC retention times (e.g., 0.66 minutes for the difluoro compound ) suggest that increased fluorine content may marginally increase polarity, though trifluorophthalonitrile’s nitrile group could further reduce retention time compared to carboxamides (1.64 minutes in ).
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